4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((3-Chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a thioether group at the 4-position, substituted with a 3-chlorobenzyl moiety, and a pyridin-2-ylmethyl group at the 1-position. The cyclopenta[d]pyrimidine core is known for its pharmacological versatility, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFPIGYNAMMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopenta[d]pyrimidin-2(5H)-one Core
The cyclopenta[d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting cyclopentanone derivatives with urea or thiourea in the presence of acidic catalysts. For example, cyclopentanone reacts with urea under refluxing conditions in acetic acid to form 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2(1H)-one. Chlorination at the 4-position is then achieved using phosphorus oxychloride (POCl₃), yielding 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Cyclopentanone, urea, acetic acid, reflux | 65–70% | |
| Chlorination | POCl₃, reflux, 6 h | 85% |
Functionalization at the 1-Position: Pyridin-2-ylmethyl Substitution
The 1-position substitution is achieved via nucleophilic aromatic substitution (SNAr) using pyridin-2-ylmethanol or its derivatives. The reaction employs a base to deprotonate the alcohol, generating a nucleophile that attacks the chlorinated pyrimidine intermediate.
- Substrate : 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (10 mmol).
- Nucleophile : Pyridin-2-ylmethanol (12 mmol).
- Base : N-Ethyl-N,N-diisopropylamine (15 mmol).
- Solvent : Isopropyl alcohol (100 mL).
- Conditions : Reflux at 100°C for 16 h.
- Yield : 42–45% after recrystallization.
The choice of base and solvent critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may enhance reactivity but require higher temperatures.
Thioether Linkage Formation at the 4-Position
The 4-position thioether is introduced via a nucleophilic substitution reaction between 4-chloro-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one and 3-chlorobenzylthiol. This step demands careful control of stoichiometry and reaction pH to avoid oxidation of the thiol.
- Substrate : 4-Chloro intermediate (5 mmol).
- Thiol : 3-Chlorobenzylthiol (6 mmol).
- Base : Triethylamine (10 mmol).
- Solvent : Ethanol (50 mL).
- Conditions : Reflux at 80°C for 12 h under nitrogen.
- Yield : 50–55% after column chromatography.
Table 2: Comparative Analysis of Thioether Formation Methods
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Triethylamine | Ethanol | 80°C | 12 h | 55% | |
| K₂CO₃ | DMF | 100°C | 8 h | 48% | |
| DBU | THF | 60°C | 24 h | 52% |
Mechanistic Insights and Side Reactions
The thioether formation proceeds via an SNAr mechanism, where the thiolate ion attacks the electron-deficient C4 position of the pyrimidine ring. Competing side reactions include:
- Oxidation of Thiol : Mitigated by conducting reactions under inert atmospheres.
- Over-Alkylation : Controlled by using a slight excess of thiol (1.2 equiv).
Structural Characterization and Purity
The final product is characterized via NMR, HRMS, and X-ray crystallography. Key spectral data include:
Chemical Reactions Analysis
4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological activities, particularly its potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the antiproliferative effects observed in recent studies:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CA-4 | SGC-7901 | 0.009 |
| CA-4 | A549 | 0.012 |
| CA-4 | HT-1080 | 0.008 |
| Target Compound | SGC-7901 | 0.014 |
| Target Compound | A549 | 0.008 |
| Target Compound | HT-1080 | 0.012 |
These findings suggest that the compound exhibits moderate to potent antiproliferative activity comparable to established chemotherapeutic agents.
Case Studies
Recent research has highlighted the compound's effectiveness in inhibiting cancer cell growth in vitro. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound effectively inhibited the proliferation of SGC-7901 gastric cancer cells with an IC50 value of 0.014 μM, indicating its potential as a therapeutic agent against gastric cancer.
- Mechanistic Insights : Another study explored the binding affinity of the compound to specific protein targets involved in cancer signaling pathways, revealing significant interactions that could lead to enhanced therapeutic effects.
Potential Therapeutic Uses
Given its biological activity, this compound could be further explored for applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Inflammation Modulation : Investigating its role in modulating inflammatory pathways could open avenues for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as WRN helicase, which is involved in DNA repair and replication. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and induce apoptosis. The molecular pathways involved include the disruption of DNA synthesis and repair mechanisms, leading to cell cycle arrest and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Cyclopenta[d]pyrimidine Derivatives
The 2014 study by Kononevich et al. synthesized and evaluated 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (e.g., compounds 4a–h) for antioxidant activity . Key structural and functional comparisons are outlined below:
Key Findings:
Substituent Position and Halogen Effects : Ortho-halogenated benzylthioethers (e.g., 4c , 4d ) exhibit prooxidant activity, likely due to steric or electronic effects destabilizing radical intermediates. In contrast, the target compound’s meta-chlorobenzyl group may mitigate such effects, though experimental confirmation is lacking .
Pyridin-2-ylmethyl Substitution : Unlike the tested compounds, the target compound features a pyridin-2-ylmethyl group at the 1-position. This substituent could enhance solubility or confer unique binding interactions, but its impact on antioxidant activity remains unexplored .
Broader Pyrimidine Derivatives
- Dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione): Exhibit antibacterial, antitumor, and anti-inflammatory activities .
- Their activity profiles may differ due to halogen electronegativity and steric bulk .
Biological Activity
The compound 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit promising antiviral properties. For instance, derivatives with thiazolidinone scaffolds have shown significant efficacy against Hepatitis C Virus (HCV) NS5B RNA polymerase, with IC50 values as low as 0.26 μM . While specific data on the compound is limited, its structural analogs suggest potential activity against viral infections.
Anti-inflammatory Properties
Compounds with similar heterocyclic structures have been investigated for their anti-inflammatory effects. For example, certain pyrazole-linked compounds have demonstrated selective inhibition of COX-II enzymes, which are crucial in inflammatory pathways. These compounds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-I and COX-II . The presence of a pyridine moiety in our compound may enhance its anti-inflammatory potential.
Anticancer Activity
The anticancer activity of related compounds has been documented in various studies. For instance, certain pyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in tumor cells . The compound's structural features may contribute to similar anticancer properties.
Enzyme Inhibition
The biological activity of 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may involve the inhibition of specific enzymes linked to disease pathways. For example, its potential as a COX-II inhibitor could be attributed to its ability to bind selectively to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory mediators .
Molecular Interactions
The compound's thioether and pyridine functionalities allow for diverse interactions at the molecular level. These interactions can influence cellular signaling pathways and contribute to its biological effects. The presence of halogen (chlorine) substituents may further enhance binding affinity and specificity towards target proteins .
Study 1: Antiviral Efficacy
A study conducted on thiazolidinone derivatives demonstrated their ability to inhibit HCV replication with significant potency. The most effective derivatives had IC50 values below 0.35 μM, indicating strong antiviral activity . While direct studies on our compound are scarce, structural similarities suggest it could exhibit comparable efficacy.
Study 2: Anti-inflammatory Effects
Research on pyrazole-based compounds revealed their ability to inhibit COX-II selectively while minimizing side effects associated with COX-I inhibition. One such compound showed an IC50 value of 0.52 μM against COX-II . Given the structural parallels, 4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may also demonstrate anti-inflammatory capabilities.
Q & A
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for scalability?
The synthesis of this cyclopenta-pyrimidine derivative typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the pyrimidine core via condensation of aminothiophene derivatives with β-ketoesters or β-ketoaldehydes under acidic conditions .
- Step 2: Introduction of the 3-chlorobenzylthio group through nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid side reactions .
- Step 3: Pyridin-2-ylmethylation at the N1 position using alkylating agents like 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) .
Optimization Tips: - Use high-purity reagents to minimize by-products.
- Monitor reaction progress via TLC or HPLC to adjust reaction times dynamically.
- Scale-up requires solvent recovery systems and flow chemistry setups to maintain yield consistency .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Assigns proton and carbon environments, confirming substituent positions. | DMSO-d₆ solvent; δ 7–8 ppm for aromatic Hs . |
| IR Spectroscopy | Identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹). | KBr pellet method; resolution 4 cm⁻¹ . |
| Mass Spectrometry | Validates molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peak at ~430). | Positive ion mode; calibration with standards . |
| X-ray Crystallography | Resolves 3D conformation, critical for SAR studies. Requires single crystals grown via slow evaporation (e.g., ethanol/water) . |
Q. What preliminary biological screening approaches are recommended to assess kinase inhibitory activity?
- In vitro kinase assays: Use ADP-Glo™ or fluorescence-based platforms to measure inhibition of kinases like JAK2 or EGFR.
- Protocol: Incubate compound (1–10 µM) with kinase, ATP, and substrate; quantify phosphorylation .
- Cell viability assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin.
- IC₅₀ values >50 µM suggest low toxicity, supporting further development .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide SAR studies?
- Molecular docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (PDB: 3K1) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with chlorobenzyl) .
- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
- QSAR models: Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory potency .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Meta-analysis: Aggregate data from kinase inhibition assays (≥3 independent studies) to identify outliers. Adjust for variables like ATP concentration or buffer pH .
- Orthogonal assays: Validate hits using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of enzymatic activity .
- Proteome-wide profiling: Use kinobeads or Chemoproteomics to assess off-target effects, explaining unexpected cytotoxicity .
Q. What in vitro assays effectively evaluate selectivity against kinase isoforms?
- Panel screening: Test against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) at 1 µM. A selectivity score (<30% inhibition for non-targets) indicates specificity .
- Cellular thermal shift assay (CETSA): Confirm target engagement in lysates by measuring thermal stabilization of the kinase-compound complex .
- Resistance mutation studies: Engineer gatekeeper mutations (e.g., T790M in EGFR) to assess binding dependency on specific residues .
Q. How can synthetic by-products be minimized during thioether bond formation?
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Salt formation: React with HCl or sodium citrate to increase aqueous solubility.
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- Prodrug design: Introduce phosphate esters at the pyrimidine hydroxyl group, cleaved in vivo by phosphatases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
